molecular formula C12H9NO3 B1440656 3-(4-Hydroxyphenyl)picolinic acid CAS No. 1258622-77-3

3-(4-Hydroxyphenyl)picolinic acid

Cat. No. B1440656
CAS RN: 1258622-77-3
M. Wt: 215.2 g/mol
InChI Key: QAFZJUFXDWLAJU-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)picolinic acid is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 . It is also known as 3-(4-Hydroxyphenyl)pyridine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)picolinic acid includes a pyridine ring attached to a carboxylic acid group and a phenyl ring with a hydroxyl group . The compound has a complexity of 249 and a topological polar surface area of 70.4Ų .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Hydroxyphenyl)picolinic acid are not available, related compounds such as pyridine carboxylic acids have been studied. For instance, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Hydroxyphenyl)picolinic acid include a molecular weight of 215.2 and a molecular formula of C12H9NO3 . It has a complexity of 249 and a topological polar surface area of 70.4Ų .

Future Directions

Research into the antiviral abilities of picolinic acid, a related compound, has shown promising results. Picolinic acid has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests potential future directions for research into 3-(4-Hydroxyphenyl)picolinic acid and related compounds.

Mechanism of Action

Target of Action

The primary targets of 3-(4-Hydroxyphenyl)picolinic acid are zinc finger proteins (ZFPs). These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

3-(4-Hydroxyphenyl)picolinic acid interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

The biosynthetic pathway of 3-(4-Hydroxyphenyl)picolinic acid involves the conversion of L-lysine to 3-(4-Hydroxyphenyl)picolinic acid. This process requires an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase .

Pharmacokinetics

It is known that the compound is a pyridine carboxylate metabolite of tryptophan .

Result of Action

The molecular and cellular effects of 3-(4-Hydroxyphenyl)picolinic acid’s action include its antiviral properties. It has been shown to be an anti-viral in vitro and in vivo .

Action Environment

Environmental factors such as pH, temperature, moisture content, and soil texture can influence the functional ability of 3-(4-Hydroxyphenyl)picolinic acid .

properties

IUPAC Name

3-(4-hydroxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)10-2-1-7-13-11(10)12(15)16/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFZJUFXDWLAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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